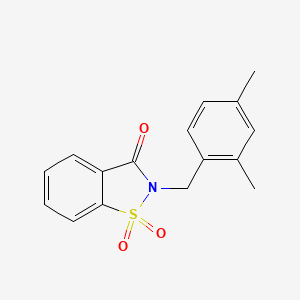![molecular formula C19H18ClNO2 B5512317 1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5512317.png)
1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a wide range of physiological processes.
Mecanismo De Acción
1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone 55,212-2 exerts its effects by binding to and activating the cannabinoid receptors, which are found throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function.
Biochemical and Physiological Effects:
Activation of the cannabinoid receptors by this compound 55,212-2 can lead to a number of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and regulation of cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone 55,212-2 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to target specific physiological processes and study the effects of cannabinoid receptor activation in a controlled manner. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone 55,212-2 and related compounds. One area of interest is the development of more selective and potent agonists of the cannabinoid receptors, which could have improved therapeutic potential. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound 55,212-2 on pain, inflammation, and other physiological processes. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone 55,212-2 involves several steps, including the condensation of 2-methylindole with 4-chlorobenzyl chloride, followed by reduction and cyclization to form the indole ring. The resulting compound is then acylated with ethanoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone 55,212-2 has been studied for its potential therapeutic applications in a number of areas, including pain management, neuroprotection, and cancer treatment. In preclinical studies, this compound has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory properties.
Propiedades
IUPAC Name |
1-[1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methylindol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-12-19(13(2)22)17-11-16(23)7-8-18(17)21(12)10-9-14-3-5-15(20)6-4-14/h3-8,11,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBSIPJVURNDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCC3=CC=C(C=C3)Cl)C=CC(=C2)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)
![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)
![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)
![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)

![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B5512282.png)
![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)
![N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)
![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5512290.png)
![rel-(3aS,6aS)-1-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5512310.png)